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Compound of Interest

Compound Name: 1,1-Difluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1-difluoropropane (CAS 430-61-
5), a fluorinated alkane of interest in various chemical and pharmaceutical applications. This
document details its chemical and physical properties, provides in-depth experimental protocols
for its synthesis and analysis, and discusses its applications, particularly as a building block in
medicinal chemistry. Safety and handling information are also thoroughly addressed. All
guantitative data is summarized in structured tables, and key experimental workflows are
visualized using diagrams to facilitate understanding and practical application.

Chemical and Physical Properties

1,1-Difluoropropane is a colorless, volatile, and flammable gas at room temperature and
atmospheric pressure. The introduction of two fluorine atoms on the terminal carbon of the
propane chain significantly influences its physical and chemical properties compared to its non-
fluorinated counterpart.

Table 1: Physical and Chemical Properties of 1,1-Difluoropropane
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Property Value Reference(s)
CAS Number 430-61-5 [1]
Molecular Formula CsHsF2 [1]
Molecular Weight 80.08 g/mol [1]
Boiling Point 8-10.9 °C [1]
Melting Point -104.8 °C (estimate) [1]
Density 0.896 g/cm?3 [1]
Refractive Index 1.2900 [1]
Vapor Pressure 1250 mmHg at 25°C [1]
LogP 1.66150 [1]
IUPAC Name 1,1-difluoropropane [2]

Synthesis of 1,1-Difluoropropane

The most common and effective method for the synthesis of 1,1-difluoropropane is through a
halogen exchange reaction, specifically the Swarts reaction, from its chlorinated precursor, 1,1-
dichloropropane.[1]

Halogen Exchange (Swarts Reaction)

This reaction involves the replacement of chlorine atoms with fluorine atoms using a
fluorinating agent, typically antimony trifluoride (SbFs), often with a catalytic amount of
antimony pentachloride (SbCls) to enhance the reaction rate.[1]

Reaction Scheme:

CHsCH2CHCIz + SbFs --(SbCls catalyst)--> CHsCH2CHF2 + SbCIlzF

Detailed Experimental Protocol for Synthesis

Objective: To synthesize 1,1-difluoropropane from 1,1-dichloropropane via the Swarts
reaction.
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Materials:

1,1-Dichloropropane (CHsCH2CHCIz2)

Antimony trifluoride (SbFs)

Antimony pentachloride (SbCls) (catalyst)

Anhydrous reaction vessel (e.g., three-necked round-bottom flask)
Reflux condenser

Distillation head

Heating mantle with a magnetic stirrer

Gas-tight collection system (e.g., cold trap cooled with dry ice/acetone)
Dilute hydrochloric acid (HCI)

Anhydrous calcium chloride (CaClz2)

Procedure:

Reaction Setup: In a well-ventilated fume hood, assemble a dry reaction flask equipped with
a magnetic stirrer, a dropping funnel, a reflux condenser, and a distillation head connected to
a cold trap cooled with dry ice/acetone. Ensure all glassware is thoroughly dried to prevent
side reactions.

Charging the Reactor: Charge the reaction flask with antimony trifluoride (SbFs) and a
catalytic amount of antimony pentachloride (SbCls).

Addition of Reactant: Slowly add 1,1-dichloropropane to the reaction flask from the dropping
funnel with continuous stirring.

Reaction: Gently heat the reaction mixture to initiate the exothermic reaction. Carefully
control the temperature to maintain a steady reflux. The progress of the reaction can be
monitored by observing the distillation of the low-boiling 1,1-difluoropropane product.
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e Product Collection: The gaseous 1,1-difluoropropane product will pass through the
condenser and be collected in the cold trap.

e Purification:

o Wash the collected crude product by bubbling it through dilute HCI to remove any
remaining antimony compounds, followed by bubbling through water.

o Dry the gaseous product by passing it through a drying tube filled with anhydrous calcium
chloride.

o Further purification can be achieved by fractional distillation to obtain pure 1,1-
difluoropropane.

Logical Workflow for Synthesis and Purification:

Product Collection Purification

hesis

1,1-Dic e

Antimony Trifluoride Heat under Reflux }—»l Distill Product }—»l Collect in Cold Trap }——{ ‘Wash with dilute HCI }—»l ‘Wash with Water }—»l Dry with Anhydrous CaCI2 }—»l Fractional Distillation [——
(ShCI5 catalyst)

Click to download full resolution via product page

Caption: General workflow for the synthesis and purification of 1,1-difluoropropane.

Analytical Characterization

Accurate characterization of 1,1-difluoropropane is crucial for quality control and for
confirming its structure. The primary methods for analysis are Gas Chromatography-Mass
Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like 1,1-
difluoropropane.
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Experimental Protocol for GC-MS Analysis:

o Sample Preparation: Due to its volatility, 1,1-difluoropropane can be introduced directly into
the GC inlet using a gas-tight syringe or by headspace analysis.

e GC Conditions:

Column: A nonpolar capillary column, such as one with a 5% diphenyl/95% dimethyl

[¢]

polysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for separation.

[¢]

Injector Temperature: Typically set around 150-200 °C.

[¢]

Oven Temperature Program: An initial temperature of 40 °C held for a few minutes,
followed by a ramp of 10-20 °C/min to a final temperature of around 150 °C.

[e]

Carrier Gas: Helium or hydrogen at a constant flow rate.
e MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV is standard for creating a reproducible
fragmentation pattern.

o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
o Scan Range: m/z 30-100.

Expected Mass Spectrum Fragmentation: The mass spectrum of 1,1-difluoropropane is
characterized by the molecular ion peak (M*) at m/z 80. Key fragments arise from the loss of
fluorine and ethyl groups.

Table 2: Predicted Mass Spectrometry Fragmentation for 1,1-Difluoropropane
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miz Proposed Fragment

80 [CH3CH2CHF2]* (Molecular lon)
61 [CH3CH2CHF]* (Loss of F)

51 [CH2CHF2]* (Loss of CH3)

47 [CH2F2]* (Loss of C2Ha)

33 [CH2F]*

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 1,1-
difluoropropane, including the connectivity of atoms and their chemical environment.

Table 3: NMR Spectral Data for 1,1-Difluoropropane

. . Coupling
Chemical Shift . .
Nucleus Multiplicity Constant (J, Assignment
(3, ppm)
Hz)
Triplet of JHF =56.5, JHH
IH NMR ~5.8 -CHF2
Quartets (tq) =45
Doublet of JHH =7.5, JHF =
~1.8 -CH2z-
Quartets (dq) 18.5
~1.0 Triplet (1) JHH=75 -CHs
13C NMR ~118 Triplet (t) JCF =238 -CHF2
~25 Triplet () JCF =22 -CHa-
~9 Singlet (s) - -CHs
Triplet of Triplets ~ JFH = 56.5, JFH
1°F NMR ~-118 -CHF2

(tt) =185
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Note: Chemical shifts are approximate and can vary depending on the solvent and reference
standard used.

Applications in Research and Drug Development

The strategic incorporation of fluorine atoms into organic molecules is a well-established
strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.
[3] While direct applications of 1,1-difluoropropane in pharmaceuticals are not extensively
documented, its structural motif, the 1,1-difluoropropyl group, is of significant interest as a
building block in the synthesis of novel drug candidates.[4] The gem-difluoro group can act as a
bioisostere for a carbonyl group or a hydroxyl group, potentially improving the pharmacokinetic
profile of a lead compound.

Logical Relationship of Fluorine in Drug Discovery:

1,1-Difluoropropyl Moiety

Click to download full resolution via product page

Caption: Role of 1,1-difluoropropane as a source of a key moiety in drug design.
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Safety and Handling

1,1-Difluoropropane is a flammable gas and requires careful handling to avoid fire and

explosion hazards. It is also an asphyxiant at high concentrations.

Table 4. Safety Information for 1,1-Difluoropropane

Hazard Description Precautionary Measures
Keep away from heat, sparks,
Extremely flammable gas. May
- ) ] ] open flames, and hot surfaces.
Flammability form explosive mixtures with

air.

Use explosion-proof electrical

equipment.

Health Hazards

May cause drowsiness or
dizziness. In high
concentrations, can act as a
simple asphyxiant by

displacing oxygen.

Use only outdoors or in a well-
ventilated area. Avoid

breathing gas.

Pressure Hazard

Contains gas under pressure;

may explode if heated.

Protect from sunlight. Store in
a well-ventilated place. Do not
expose to temperatures
exceeding 52 °C/125 °F.

First Aid

Inhalation: Move person to
fresh air. If not breathing, give
artificial respiration. Skin
Contact: Wash with plenty of
soap and water. Eye Contact:

Rinse with plenty of water.

Seek medical attention if

symptoms persist.

Experimental Workflow for Safe Handling:
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Handling,

Work in a well-ventilated area Wear appropriate PPE . ) Store in a cool, dry,
Eliminate ignition sources '
(fume hood) (safety glasses, gloves) well-ventilated area

SpillLeak

te area |—>| Ventilate the area |—>| Stop the leak if safe to do so

Click to download full resolution via product page

Caption: Workflow for the safe handling, storage, and response to spills of 1,1-
difluoropropane.

Conclusion

1,1-Difluoropropane is a valuable fluorinated compound with well-defined physical and
chemical properties. Its synthesis is readily achievable through the Swarts reaction, and it can
be effectively characterized using standard analytical techniques such as GC-MS and NMR
spectroscopy. While its direct application in marketed drugs is not prominent, its potential as a
source of the 1,1-difluoropropyl moiety for the synthesis of novel therapeutic agents is of
considerable interest to the drug development community. Strict adherence to safety protocols
is essential when handling this flammable and volatile compound. This guide provides the
necessary technical information for researchers and scientists to safely handle, synthesize, and
utilize 1,1-difluoropropane in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide to 1,1-Difluoropropane (CAS
430-61-5)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3041945#1-1-difluoropropane-cas-number-430-61-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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